molecular formula C11H7ClN4O4 B400203 4-(4-Chloroanilino)-3,5-bisnitropyridine

4-(4-Chloroanilino)-3,5-bisnitropyridine

Cat. No.: B400203
M. Wt: 294.65g/mol
InChI Key: AEHSBSZRWKDOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloroanilino)-3,5-bisnitropyridine is a pyridine-based heterocyclic compound featuring a 4-chloroanilino substituent at the 4-position and nitro groups at the 3- and 5-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The nitro groups enhance electrophilic reactivity, while the chloro substituent on the aniline moiety may influence solubility and intermolecular interactions.

Properties

Molecular Formula

C11H7ClN4O4

Molecular Weight

294.65g/mol

IUPAC Name

N-(4-chlorophenyl)-3,5-dinitropyridin-4-amine

InChI

InChI=1S/C11H7ClN4O4/c12-7-1-3-8(4-2-7)14-11-9(15(17)18)5-13-6-10(11)16(19)20/h1-6H,(H,13,14)

InChI Key

AEHSBSZRWKDOJI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

a. Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
  • Core Structure : A dihydro-pyrrole ring fused with two 4-chlorophenyl groups.
  • Substituents: Methyl and ester groups at the 2-position, and a 4-chloroanilino group at the 4-position.
  • Key Differences : The pyrrole core (vs. pyridine) reduces aromaticity, altering electronic properties. Hydrogen-bonding interactions (N–H···O and C–H···O) dominate crystal packing, unlike the nitro-rich pyridine analog .
b. 2-Phenazinamine Derivatives (e.g., N,5-bis(4-chlorophenyl)-3-[(1-methylethyl)imino])
  • Core Structure : Phenazine, a fused benzene-pyrazine system.
  • Substituents: Two 4-chlorophenyl groups and an isopropylimino group.
  • Key Differences: The extended π-conjugation in phenazine enhances redox activity compared to pyridine derivatives. The imino group introduces basicity, absent in the nitro-substituted pyridine analog .
  • Applications : Phenazine derivatives are explored for antimicrobial and anticancer activities due to their redox-active cores.
c. Triazolophthalazine Derivatives with 4-Chloroanilino Substituents
  • Core Structure : Triazole fused with phthalazine.
  • Substituents: 4-Chloroanilino at the 3-position and diverse groups (e.g., morpholine, piperidine) at the 6-position.
  • Key Differences : The triazole-phthalazine hybrid increases hydrogen-bonding capacity and metabolic stability. Unlike the pyridine analog, these compounds are explicitly designed for anticancer activity .
  • Applications : Demonstrated cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) in preclinical studies.

Comparative Analysis Table

Compound Core Structure Key Substituents Electronic Properties Notable Applications
4-(4-Chloroanilino)-3,5-bisnitropyridine Pyridine 3,5-nitro; 4-(4-chloroanilino) High electrophilicity Potential intermediate for synthesis
Ethyl 4-(4-chloroanilino)-pyrrole derivative Dihydro-pyrrole 4-(4-chloroanilino); ester, methyl Reduced aromaticity; H-bonding Crystallography studies
Phenazinamine derivatives Phenazine 4-chlorophenyl; isopropylimino Redox-active; π-conjugated Antimicrobial/anticancer research
Triazolophthalazine derivatives Triazole-phthalazine 4-chloroanilino; morpholine/piperidine Enhanced H-bonding; metabolic stability Anticancer drug candidates

Functional and Reactivity Differences

  • Solubility : Chloro substituents generally reduce solubility in polar solvents, but ester groups in pyrrole derivatives (e.g., ) improve it.
  • Biological Activity : Triazolophthalazines () show direct anticancer effects, while pyridine analogs require further pharmacological validation.

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